cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
CAS No.: 59042-49-8
Cat. No.: VC21171291
Molecular Formula: C8H10Cl2O2
Molecular Weight: 209.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59042-49-8 |
|---|---|
| Molecular Formula | C8H10Cl2O2 |
| Molecular Weight | 209.07 g/mol |
| IUPAC Name | (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1 |
| Standard InChI Key | LLMLSUSAKZVFOA-INEUFUBQSA-N |
| Isomeric SMILES | CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C |
| SMILES | CC1(C(C1C(=O)O)C=C(Cl)Cl)C |
| Canonical SMILES | CC1(C(C1C(=O)O)C=C(Cl)Cl)C |
Introduction
Physical and Chemical Properties
The physical and chemical properties of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid are essential for understanding its behavior in various applications and environmental contexts. This section details its fundamental molecular characteristics and structural features that determine its reactivity and functional applications.
Structural Identifiers and Representations
For precise identification and computational analysis, cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid can be represented using various chemical notation systems. These structural identifiers are crucial for database searching and computational chemistry applications. The table below summarizes these important structural identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1 |
| Standard InChIKey | LLMLSUSAKZVFOA-INEUFUBQSA-N |
| Isomeric SMILES | CC1(C@@HC=C(Cl)Cl)C |
| Canonical SMILES | CC1(C(C1C(=O)O)C=C(Cl)Cl)C |
These notations encode both the connectivity of atoms and the stereochemical arrangement, allowing for unambiguous identification of the specific isomer under discussion.
Synthesis and Production Methods
The synthesis of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid involves several complex steps and chemical transformations. Understanding these synthetic routes is crucial for researchers and manufacturers involved in its production for commercial applications.
Patent-Documented Synthetic Approach
According to patent literature (US4254282A), a significant synthetic pathway involves multi-step transformations starting from specific precursors. The process begins with 3-methyl-1-trihalomethyl-2-butenyl acetoacetate, which undergoes a diazo transfer reaction using tosyl azide . This is followed by treatment with sodium hydroxide to cleave the acetyl group, producing 3-methyl-1-trihalomethyl-2-butenyl diazoacetate. The resulting compound then undergoes intramolecular carbenoid cyclization facilitated by cupric acetylacetonate, leading to the formation of a 4-trihalomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[2.1.0]hexane intermediate . This bicyclic structure is subsequently transformed to yield the final cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid product. The patent specifically notes that while compounds containing both chlorine and bromine can be employed in these processes, chlorine-containing compounds generally produce higher yields .
Stereoselective Synthesis Considerations
The stereochemistry of the final product is crucial for its biological activity, particularly in insecticidal applications. The synthesis typically aims to produce the specific cis isomer, which has demonstrated superior biological efficacy. One approach involves the use of chiral precursors or catalysts to control the stereochemical outcome of the cyclization reaction. For instance, the patent mentions the preparation of 1,1,1-Trichloro-4-methyl-3-penten-2-yl (S)-N-(1-(1-naphthyl)ethyl)carbamate from racemic 1,1,1-trichloro-4-methyl-3-penten-2-ol using methods described by Pirkle and Hoekstra . The diastereomer containing the (2R)-alcohol moiety can be isolated through precipitation by adding hexane, yielding a white solid with a melting point of 120°-123° . These stereoselective approaches are essential for obtaining the desired isomer with high purity for subsequent applications.
Biological Activity and Applications
The primary significance of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid lies in its biological activity and applications in pest control. This section explores its role in insecticide development and the mechanisms underlying its effectiveness.
Role in Pyrethroid Insecticide Development
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid serves as a crucial precursor in the synthesis of pyrethroid insecticides, a class of synthetic compounds designed to mimic the insecticidal properties of natural pyrethrins. Pyrethroids have become widely used in agricultural and public health applications due to their effectiveness against a broad spectrum of insect pests while exhibiting relatively lower toxicity to mammals compared to organophosphate insecticides. The specific stereochemistry of the cis isomer is particularly important, as research indicates that the (+)-cis isomer yields insecticidal esters with significantly enhanced potency compared to other stereoisomers. This stereoselectivity highlights the importance of the compound's three-dimensional structure in determining its functional efficacy in pest control applications.
Mechanism of Action and Target Specificity
Human Exposure and Health Considerations
Despite its primary use in agricultural applications, cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid has been detected in human samples, raising important questions about exposure pathways and potential health implications.
Toxicological Considerations
Analytical Methods and Chemical Derivatives
The detection, quantification, and characterization of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and its derivatives require specialized analytical techniques. This section discusses these methods and examines important derivative compounds.
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